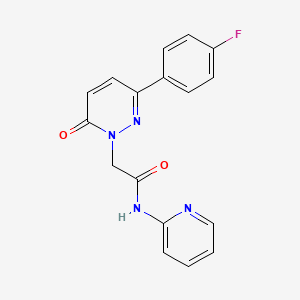

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Description

Chemical Structure and Properties 2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (molecular formula: C₁₈H₁₅FN₄O₂; molecular weight: 338.34 g/mol ) is a pyridazinone-acetamide hybrid characterized by a 4-fluorophenyl substituent at the 3-position of the pyridazinone ring and a pyridin-2-yl acetamide side chain. The fluorine atom at the para position of the phenyl group enhances lipophilicity and may influence metabolic stability and receptor binding . Its structural uniqueness lies in the conjugation of the pyridazinone core with an acetamide linker, a motif commonly explored in medicinal chemistry for targeting enzymes and receptors .

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2/c18-13-6-4-12(5-7-13)14-8-9-17(24)22(21-14)11-16(23)20-15-3-1-2-10-19-15/h1-10H,11H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUQFLPMTXBSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the pyridinylacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyridazinone-Acetamide Cores

A systematic comparison with analogous compounds reveals critical insights into structure-activity relationships (SAR):

Electronic and Steric Effects of Substituents

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound improves metabolic stability compared to chlorinated analogs (e.g., Compound 6 in ), which exhibit higher reactivity but face solubility challenges .

- Heterocyclic Side Chains: Replacement of pyridin-2-yl with pyrazolyl (e.g., 6g ) or thiazolidinone (e.g., 11d ) alters target selectivity. Pyridin-2-yl enhances π-π stacking in enzyme active sites .

Key Research Findings and Implications

- Fluorine’s Role : Fluorination at the 4-position of the phenyl group optimizes both activity and pharmacokinetics, making the target compound a lead candidate for neurodegenerative disease drug development .

- Limitations of Chlorinated Analogs: Dichloro-substituted pyridazinones (e.g., Compound 6 ), while potent, require formulation strategies to address poor solubility.

- Side Chain Optimization: Hybrids with pyrazolyl or thiazolidinone moieties (e.g., 11d ) broaden therapeutic applications but necessitate further toxicity profiling.

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C19H13FN4O2

- Molecular Weight : 380.4 g/mol

- IUPAC Name : 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action can include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell cycle progression.

- Gene Expression Regulation : The compound may alter the expression levels of genes associated with tumor growth and metastasis.

Anticancer Properties

Research has indicated that 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 1.30 | Induction of apoptosis |

| MDA-MB-231 | 0.85 | Cell cycle arrest |

| A2780 | 1.10 | Inhibition of proliferation |

The compound's effectiveness is often compared to established chemotherapeutics, demonstrating lower IC50 values, indicating higher potency against cancer cells .

In Vitro Studies

In vitro studies have revealed that this compound not only inhibits tumor cell growth but also affects the cell cycle. For example, flow cytometry analysis showed that treatment with the compound increased the percentage of cells in the G2/M phase, suggesting a mechanism for its antiproliferative effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on HepG2 Cells :

-

MDA-MB-231 Breast Cancer Model :

- Objective : Evaluation of cytotoxicity and mechanism.

- Findings : The compound demonstrated a strong inhibition of cell viability with an IC50 value significantly lower than conventional treatments, indicating its potential as an effective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide with high purity?

- Answer : The synthesis involves multi-step reactions, including pyridazinone core formation via hydrazine-carbonyl condensation, followed by fluorophenyl group introduction and final acetylation. Key considerations include:

- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyridazinone formation .

- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:1 ratio) to isolate intermediates .

- Monitoring : Track progress via TLC (Rf ~0.4 in ethyl acetate) and confirm final product purity (>95%) with HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer : A combination of techniques is required:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridin-2-yl NH at δ 10.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 356.1) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What solvent systems and catalysts optimize the yield during synthesis?

- Answer :

- Solvents : Ethanol or acetic acid for alkylation steps; DMF for cyclization .

- Catalysts : p-Toluenesulfonic acid (pTSA) for acetylation; Pd/C for hydrogenation of nitro intermediates (if applicable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or methoxyphenyl) to assess impact on bioactivity .

- Assay selection : Test analogs in enzyme inhibition assays (e.g., kinase profiling) and cellular models (e.g., apoptosis in cancer cell lines) .

- Data analysis : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC50 values to identify key pharmacophores .

Q. How can discrepancies between computational binding predictions and experimental results be resolved?

- Answer :

- Docking validation : Re-run molecular docking with flexible receptor models (e.g., induced-fit docking) to account for protein conformational changes .

- Experimental follow-up : Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with computational ΔG values .

- Crystallography : If feasible, solve the co-crystal structure of the compound with its target (e.g., HDAC enzymes) to resolve ambiguities .

Q. What strategies address inconsistencies between in vitro potency and in vivo efficacy?

- Answer :

- Pharmacokinetic profiling : Measure oral bioavailability and metabolic stability in rodent models. Poor absorption (e.g., low Cmax) may explain efficacy gaps .

- Prodrug design : Introduce ester moieties to enhance membrane permeability .

- Toxicology screening : Assess off-target effects in primary cell lines to rule out cytotoxicity masking in vivo activity .

Q. How can reaction conditions be optimized for academic lab-scale synthesis without compromising yield?

- Answer :

- DoE approach : Use factorial design to test variables (temperature, solvent volume, catalyst loading). For example, a 2³ design can identify optimal conditions for pyridazinone cyclization .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >85% yield .

Q. What methods validate target engagement in cellular models for this compound?

- Answer :

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .

- Knockdown/rescue experiments : Use siRNA to silence the putative target and assess whether compound efficacy is abolished .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.